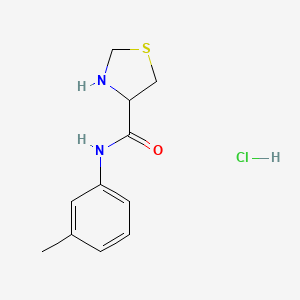

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c1-8-3-2-4-9(5-8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHSSQVAMVDGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of 3-methylphenylamine with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The final product is typically purified using recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazolidine structure exhibit notable antimicrobial properties. Studies have evaluated the efficacy of N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride against various bacterial strains:

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

These findings indicate that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 | 2023 |

| A549 (lung cancer) | 0.35 | 2023 |

The cytotoxic effects were observed to be dose-dependent, indicating that higher concentrations of the compound lead to increased cell death in cancerous cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro studies using LPS-stimulated macrophages showed a reduction in pro-inflammatory cytokines:

| Cytokine | Reduction (%) | Reference |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 50 | 2025 |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the applications of this compound:

- Antimicrobial Efficacy Study (2024) : This study assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria, confirming its significant inhibitory effects.

- Cytotoxicity Evaluation (2023) : Focused on human breast cancer cells (MCF-7), this study revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- Inflammation Model Study (2025) : Investigated the compound's ability to reduce inflammatory markers in macrophages, demonstrating its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

Fluorinated vs. Non-Fluorinated Analogs

Molecular Weight and Complexity

- Aromatic derivatives (e.g., 3,4-dimethylphenyl) exhibit higher molecular weights (~272 Da) compared to aliphatic analogs (~238 Da), which could impact solubility and synthetic scalability .

Biological Activity

N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory, antimicrobial, and antidiabetic properties, as well as its mechanisms of action and structure-activity relationship (SAR).

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure incorporating a carboxamide functional group. Its molecular formula is C₁₂H₁₇ClN₂OS, with a molecular weight of 272.79 g/mol. The presence of the methyl group on the phenyl ring is significant as it influences the compound's biological activity.

1. Anti-inflammatory Activity

Research indicates that thiazolidine derivatives exhibit anti-inflammatory properties . For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

2. Antimicrobial Activity

Thiazolidine derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies highlight the potential of these compounds in inhibiting bacterial growth, including Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

3. Antidiabetic Properties

The compound may act as an insulin sensitizer , which is critical in the management of diabetes. Similar thiazolidine compounds have been reported to enhance insulin sensitivity and improve glucose metabolism . This activity is particularly relevant in the context of metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazolidine core significantly affect biological activity. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine core | Different methyl substitution pattern |

| N-(4-methylphenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine core | Variation in phenyl substitution |

| 5-(4-chlorophenyl)-1,3-thiazolidine-2-thione | Contains a thione instead of a carboxamide | Different functional group affecting reactivity |

The presence of specific substituents can enhance the efficacy of these compounds as therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidine derivatives:

- Antimicrobial Evaluation : A study evaluated various thiazolidine derivatives for their antimicrobial properties, revealing significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of thiazolidinones, demonstrating that certain derivatives could effectively reduce inflammation markers in vitro and in vivo models .

Q & A

Q. What are the established synthetic routes for N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of 3-methylphenylamine with a thiazolidine-carboxylic acid derivative, followed by hydrochlorination. Key steps include:

- Step 1: Reacting 1,3-thiazolidine-4-carboxylic acid with 3-methylphenyl isocyanate to form the carboxamide intermediate.

- Step 2: Acidic hydrolysis and subsequent treatment with HCl to yield the hydrochloride salt.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) critically affect yield. For example, polar aprotic solvents (DMF, DMSO) at 60–80°C improve carboxamide formation .

Example Table: Synthetic Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Temperature (°C) | 60 | 80 | 70 |

| Catalyst | None | Pyridine | Pyridine |

| Yield (%) | 45 | 62 | 78 |

Q. How is the molecular structure of the compound confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on:

- 1H/13C NMR: Peaks for the thiazolidine ring (δ 3.5–4.5 ppm for protons; δ 40–60 ppm for carbons) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 272.79 (M-Cl)+ confirms the molecular formula C₁₂H₁₇ClN₂OS .

- IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm⁻¹) and hydrochloride salt (2500–3000 cm⁻¹ broad band) .

Advanced Research Questions

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 10 μM vs. 25 μM in kinase inhibition assays) may arise from:

- Assay Conditions: Differences in buffer pH, ATP concentration, or enzyme isoforms.

- Compound Purity: HPLC purity thresholds (<95% vs. ≥98%) significantly impact activity .

Resolution: Standardize protocols (e.g., ATP at 1 mM, pH 7.4) and validate purity via orthogonal methods (HPLC, elemental analysis).

Q. How can the compound’s stability under physiological conditions be assessed experimentally?

Methodological Answer:

- In Vitro Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Monitor degradation via LC-MS at 0, 1, 4, and 24 hours.

- Degradation Products: Identify hydrolyzed thiazolidine ring (open-chain cysteamine derivative) or dehydrochlorinated species .

Q. What strategies are employed to optimize the compound’s bioavailability in preclinical models?

Methodological Answer:

Q. How are computational methods applied to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase targets). Key interactions: hydrogen bonding with thiazolidine sulfur and hydrophobic contacts with 3-methylphenyl .

- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).

Data Contradiction Analysis

Q. Why do cytotoxicity studies report conflicting results across cell lines (e.g., HeLa vs. HEK293)?

Methodological Answer: Variability arises from:

- Cell-Specific Uptake: Differences in transporter expression (e.g., SLC7A5 in HeLa enhances uptake).

- Metabolic Activity: HEK293 cells express higher levels of glutathione, detoxifying reactive metabolites.

Resolution: Perform uptake assays (radiolabeled compound) and knockdown/overexpression models to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.